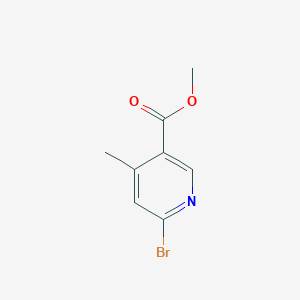

Methyl 6-bromo-4-methylpyridine-3-carboxylate

CAS No.: 1355229-33-2

Cat. No.: VC2873958

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1355229-33-2 |

|---|---|

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | methyl 6-bromo-4-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8BrNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3 |

| Standard InChI Key | MVKUMSLPYGYPPO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1C(=O)OC)Br |

| Canonical SMILES | CC1=CC(=NC=C1C(=O)OC)Br |

Introduction

Synthesis Methods

| Route | Starting Material | Key Steps | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| A | 4-Methylpyridine-3-carboxylate | Direct bromination at 6-position | Straightforward approach | Controlling regioselectivity |

| B | 6-Bromopyridine derivative | Introduction of methyl group and carboxylate | Better control of substitution pattern | Multiple steps required |

| C | 2,6-Dihalopyridine | Selective functionalization | High regioselectivity possible | Requires careful control of reaction conditions |

Chemical Reactivity and Transformations

Functional Group Reactivity

Biological Activities and Applications

Pharmaceutical Applications

The potential pharmaceutical applications of methyl 6-bromo-4-methylpyridine-3-carboxylate primarily stem from its utility as a synthetic intermediate in the preparation of biologically active compounds. The search results suggest that similar pyridine derivatives have been incorporated into molecules with activity against important pharmaceutical targets.

For example, the search results mention that related compounds have been developed as components of antagonists for dopamine and serotonin receptors, which are important targets in the treatment of neurological and psychiatric disorders . The structural features of methyl 6-bromo-4-methylpyridine-3-carboxylate, particularly its substitution pattern on the pyridine ring, make it a potential intermediate in the synthesis of similar therapeutic agents.

Research Applications

Beyond its potential pharmaceutical applications, methyl 6-bromo-4-methylpyridine-3-carboxylate has value as a research tool in various scientific disciplines. In medicinal chemistry, it can serve as a probe to study structure-activity relationships of pyridine-based compounds. By systematically modifying each functional group and evaluating the resulting biological activity, researchers can gain insights into the structural requirements for interaction with specific biological targets.

In materials science, substituted pyridines like methyl 6-bromo-4-methylpyridine-3-carboxylate can be incorporated into larger molecular architectures for applications in areas such as coordination polymers, organic electronics, or photochemical systems. The nitrogen atom of the pyridine ring can coordinate to metals, while the other functional groups provide additional binding sites or enable further structural elaboration.

Comparative Analysis

Structural Analogues

Comparing methyl 6-bromo-4-methylpyridine-3-carboxylate with structurally related compounds provides insights into the effects of subtle structural variations on chemical properties and reactivity. The search results mention several similar compounds, allowing for such comparisons.

| Compound | Key Structural Differences | Expected Impact on Properties | Potential Applications |

|---|---|---|---|

| Methyl 6-bromo-4-methylpyridine-3-carboxylate | Reference compound | Baseline reactivity | Synthetic intermediate, potential biological activity |

| Methyl (6-chloro-4-methylpyridin-3-yl)(hydroxy)carbamate | Cl instead of Br at 6-position; hydroxycarbamate at 3-position | Slightly reduced reactivity toward nucleophiles; different hydrogen bonding capability | Similar biological applications but different potency/selectivity |

| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Different substitution pattern; free carboxylic acid | Different electronic distribution; increased polarity | Component of receptor antagonists |

Future Research Directions

Research involving methyl 6-bromo-4-methylpyridine-3-carboxylate and related compounds continues to evolve, with several promising directions for future investigation. One key area is the development of more efficient and selective synthetic routes. The search results describe efforts to optimize regioselective functionalization of pyridine rings , and similar approaches could be applied to improve the synthesis of methyl 6-bromo-4-methylpyridine-3-carboxylate.

Another important direction is the exploration of new applications in medicinal chemistry. Given that structurally related compounds have shown activity against important drug targets such as dopamine and serotonin receptors , there is potential for developing methyl 6-bromo-4-methylpyridine-3-carboxylate derivatives as novel therapeutic agents. This would involve systematic structure-activity relationship studies to identify the most promising compounds for further development.

In materials science, the incorporation of functionalized pyridines like methyl 6-bromo-4-methylpyridine-3-carboxylate into larger molecular architectures could lead to materials with interesting properties for applications in areas such as catalysis, sensing, or energy conversion. The pyridine nitrogen, carboxylate, and bromine functionalities provide multiple handles for integration into such systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume